5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring . They have been studied extensively due to their diverse biological applications .
Synthesis Analysis
The synthesis of such compounds often involves the use of formic acid or triethyl orthoformate . The compound is purified using flash column chromatography and separated as a light beige powder .Molecular Structure Analysis
The molecular structure of “5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by the presence of two fused pyrimidine rings, making it a bicyclic compound .Physical And Chemical Properties Analysis
The compound is a light beige powder with a melting point of 154–156 °C .Scientific Research Applications
Antimicrobial Applications
The compound has been investigated for its potential in antimicrobial applications. A series of pyrrole derivatives including pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi. The study highlighted that some of the synthesized compounds exhibited potent antimicrobial activity, indicating the potential of 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives in antimicrobial treatments (Mohamed, El-Domany, & Abd El-hameed, 2009).
Chemical Synthesis and Reactivity
Studies have explored the chemical synthesis and reactivity of pyrrolo[2,3-d]pyrimidine derivatives. For instance, the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety was catalyzed by 4-(N,N-Dimethylamino)pyridine (DMAP). The study provided insights into the reaction parameters and the efficiency of DMAP as a catalyst under solvent-free conditions, highlighting the compound's potential in facilitating complex chemical reactions (Khashi, Davoodnia, & Chamani, 2014).
Radiopharmaceutical Development
The compound and its derivatives have also been studied in the context of developing radiopharmaceuticals. For example, fluorine-18 labeled and iodine-123 labeled pyrrolo[2,3-d]pyrimidine derivatives were synthesized as potential ligands for the CRF receptor. The study detailed the synthesis methods, in vitro binding assays, radiolabeling, and in vivo tissue distribution in rats, providing valuable insights into the use of these compounds in the field of nuclear medicine (Martarello et al., 2001).
Docking Studies and Synthesis Methods
The compound's derivatives have been subjected to docking studies to understand their interactions at the molecular level. A study developed a simple method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, characterized the products through spectral analyses, and carried out docking studies to understand their potential applications (Bommeraa, Merugu, & Eppakayala, 2019).
Future Directions
properties
IUPAC Name |
5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-9-4-6-12(7-5-9)19-11(3)10(2)13-14(16)17-8-18-15(13)19/h4-8H,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEPDEIQHWCDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407093 | |
Record name | 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
72578-43-9 | |
Record name | 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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